N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide is a complex organic compound classified under the category of 1,3,4-thiadiazole derivatives. It is characterized by its unique molecular structure and potential applications in various scientific fields, particularly in medicinal chemistry. The compound has a CAS number of 67338-62-9 and a molecular formula of C21H24N6OS2, with a molar mass of approximately 440.58 g/mol .
This compound belongs to a class of molecules known for their diverse biological activities, particularly those containing the thiadiazole ring system. Thiadiazoles have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific structure of N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide suggests potential interactions with biological targets that could lead to therapeutic effects.
The synthesis of N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide typically involves several key steps:
Industrial production methods may optimize these steps for scalability and efficiency, potentially utilizing continuous flow reactors or automated systems to maintain consistent quality and yield.
The molecular structure of N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide features a complex arrangement of atoms:
The InChI representation is as follows: InChI=1S/C21H24N6OS2/c1-4-27(14-16-9-7-6-8-10-16)17-11-12-18(19(13-17)22-15(3)28)23-24-20-25-26-21(30-20)29-5-2/h6-13H,4-5,14H2,1-3H3,(H,22,28).
N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide can undergo several types of chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature and solvent used .
The mechanism of action for N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide involves its interaction with biological molecules. It may inhibit certain enzymes or interfere with cellular signaling pathways. For instance:
Further studies are required to elucidate the precise molecular targets and pathways affected by this compound .
N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6OS2 |
| Molar Mass | 440.58 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding its behavior in various chemical environments and potential applications in research .
N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide has promising applications in several scientific domains:
Research continues into its efficacy and mechanisms to fully harness its potential in therapeutic applications .
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: